

# (S)-2-Hydroxybutanamide molecular weight and formula

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Compound of Interest

Compound Name: 2-Hydroxybutanamide

Cat. No.: B2969942

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# Technical Guide: (S)-2-Hydroxybutanamide

For Researchers, Scientists, and Drug Development Professionals

## Core Compound Details: (S)-2-Hydroxybutanamide

(S)-2-Hydroxybutanamide is a chiral organic compound of interest in various scientific domains, including synthetic chemistry and drug discovery. This guide provides a concise overview of its fundamental properties, synthesis, and analytical characterization.

### **Physicochemical Properties**

The fundamental molecular properties of (S)-2-Hydroxybutanamide are summarized in the table below.

Property	Value	Source
Molecular Formula	C4H9NO2	[1]
Molecular Weight	103.12 g/mol	[1]
IUPAC Name	(2S)-2-hydroxybutanamide	
CAS Number	206358-12-5	_
Canonical SMILES	CCC(C(=O)N)O	[1]



# **Experimental Protocols Enantioselective Synthesis of (S)-2-Hydroxybutanamide**

A common and effective method for the enantioselective synthesis of (S)-2- **Hydroxybutanamide** involves the biocatalytic kinetic resolution of racemic 2aminobutanamide. This approach utilizes an enzyme that selectively acts on one enantiomer, allowing for the isolation of the desired (S)-enantiomer.

#### Materials:

- Racemic 2-aminobutanamide
- Recombinant Escherichia coli whole cells expressing a D-aminopeptidase (e.g., from Brucella sp.)[2]
- Buffer solution (e.g., phosphate buffer, pH 8.0)[2]
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

#### Procedure:

- Prepare a solution of racemic 2-aminobutanamide in the appropriate buffer.
- Introduce the recombinant E. coli cells expressing the D-aminopeptidase to the solution. The enzyme will selectively hydrolyze the (R)-enantiomer.[2]
- Monitor the reaction progress using chiral High-Performance Liquid Chromatography (HPLC)
  until approximately 50% conversion is achieved, indicating that the majority of the (R)enantiomer has been consumed.[2]
- Upon completion, terminate the reaction and separate the biomass (the E. coli cells) from the reaction mixture, for example, by centrifugation.



- Extract the aqueous solution with an organic solvent such as ethyl acetate to isolate the unreacted (S)-2-aminobutanamide.
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude (S)-2-Hydroxybutanamide.
- Further purification can be achieved by techniques such as column chromatography or recrystallization.

## **Chiral HPLC Analysis for Enantiomeric Purity**

The enantiomeric purity of (S)-**2-Hydroxybutanamide** can be determined using chiral High-Performance Liquid Chromatography (HPLC). The following is a representative method based on protocols for structurally similar compounds.[3][4]

#### Instrumentation:

- HPLC system with a UV detector
- Chiral stationary phase column (e.g., CROWNPAK CR(+))[3][4]

#### **Chromatographic Conditions:**

- Mobile Phase: 0.05% Perchloric acid solution[3][4]
- Flow Rate: 0.3 mL/min[3][4]
- Column Temperature: 15 °C[3][4]
- Detection Wavelength: 200 nm[3][4]
- Injection Volume: 10 μL
- Diluent: Mobile phase

#### Procedure:

 Prepare a standard solution of racemic 2-hydroxybutanamide and a sample solution of the synthesized (S)-2-Hydroxybutanamide in the mobile phase.



- Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
- Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.
- Inject the sample solution of the synthesized (S)-2-Hydroxybutanamide.
- Monitor the chromatogram at 200 nm.[3][4]
- The enantiomeric excess (% ee) can be calculated from the peak areas of the (S) and (R) enantiomers in the sample chromatogram using the formula: % ee = [Area(S) Area(R)] / [Area(S) + Area(R)] x 100.

## **Logical Workflow and Pathway Diagrams**

The following diagram illustrates a typical workflow for the synthesis and analysis of (S)-2-Hydroxybutanamide.

Caption: Workflow for the biocatalytic synthesis and chiral analysis of (S)-2-Hydroxybutanamide.

While specific signaling pathways for (S)-2-Hydroxybutanamide are not extensively documented, related N-hydroxybutanamide derivatives have been investigated for their biological activity. For instance, certain derivatives have been shown to act as inhibitors of matrix metalloproteinases (MMPs), which are enzymes implicated in cancer progression.[5] This suggests a potential area of investigation for (S)-2-Hydroxybutanamide and its analogues in drug discovery. The diagram below illustrates the general role of MMPs in cancer metastasis and the inhibitory action of related compounds.

Caption: General mechanism of MMPs in cancer and inhibition by related hydroxybutanamides.

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